5,8-Dibromonaphtho[2,3-c]furan-1,3-dione
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Overview
Description
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of bromine atoms at positions 5 and 8 further enhances its reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and physical properties.
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: Lacks the bromine atoms, resulting in different reactivity and applications.
5,8-Dihydroxynaphtho[2,3-c]furan-1,3-dione:
Naphtho[2,3-c]thiophene-1,3-dione: Features a sulfur atom in place of the oxygen in the furan ring, leading to distinct electronic and structural characteristics
Uniqueness: The presence of bromine atoms in 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
Properties
CAS No. |
42523-61-5 |
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Molecular Formula |
C12H4Br2O3 |
Molecular Weight |
355.97 g/mol |
IUPAC Name |
5,8-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H |
InChI Key |
BISXEJKYEGYQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br |
Origin of Product |
United States |
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